molecular formula C20H20N2O2S2 B2837666 2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide CAS No. 919864-96-3

2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

Cat. No. B2837666
CAS RN: 919864-96-3
M. Wt: 384.51
InChI Key: NVJMGOXBXWPZCR-UHFFFAOYSA-N
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Description

2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide, also known as ETTA, is a chemical compound that has gained attention in scientific research due to its potential application in the field of medicine.

Scientific Research Applications

Anticancer Properties

This compound has garnered interest due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, investigating mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of tumor growth. Further studies are needed to elucidate its precise mode of action and assess its efficacy in vivo .

Anti-Inflammatory Activity

The thiazole moiety in this compound suggests anti-inflammatory properties. Investigations have focused on its ability to modulate inflammatory pathways, potentially making it useful in conditions like rheumatoid arthritis or inflammatory bowel diseases. Preclinical studies have shown promising results, but clinical trials are necessary for validation .

Antimicrobial Potential

Researchers have examined the compound’s antimicrobial activity against bacteria, fungi, and parasites. Its thiazole ring and phenyl groups contribute to this effect. It may serve as a lead compound for developing novel antibiotics or antifungal agents .

Neuroprotective Effects

Preliminary studies suggest that this compound might protect neurons from oxidative stress and neurodegenerative processes. Its antioxidant properties and ability to modulate neuronal signaling pathways make it an intriguing candidate for neuroprotection .

Metabolic Disorders

Given its structural features, investigations have explored its impact on metabolic disorders such as diabetes and obesity. It may influence glucose metabolism, lipid profiles, and insulin sensitivity. However, more research is needed to establish its therapeutic potential .

Chemical Biology and Drug Design

Scientists have used computational methods to explore the compound’s interactions with biological targets. These studies aid in drug design and optimization, potentially leading to derivatives with improved pharmacological properties .

Photophysical Properties

The compound’s photophysical behavior, including fluorescence and absorption spectra, has been investigated. Understanding these properties is crucial for applications in imaging, sensors, or optoelectronic devices .

Materials Science

Researchers have explored its use in materials science, such as organic semiconductors or functional coatings. Its unique structure may contribute to specific material properties .

properties

IUPAC Name

2-(4-ethylsulfanylphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c1-3-25-17-10-4-14(5-11-17)12-19(23)22-20-21-18(13-26-20)15-6-8-16(24-2)9-7-15/h4-11,13H,3,12H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJMGOXBXWPZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(ethylthio)phenyl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide

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